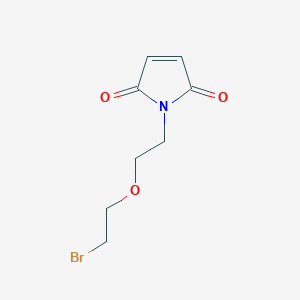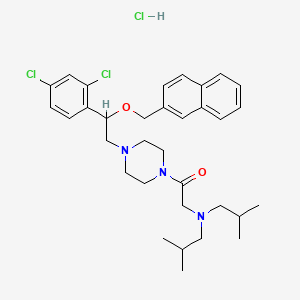
Mal-PEG1-Bromide
Descripción general
Descripción
Mal-PEG1-Bromide is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a X (F, Cl, Br, I) group linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Mal-PEG1-Bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Mal-PEG1-Bromide is C8H10BrNO3 . It contains a maleimide group and bromide group .Chemical Reactions Analysis
The maleimide group in Mal-PEG1-Bromide reacts specifically with a thiol group to form a covalent bond, enabling the bioconjugation with a thiol bearing molecules . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG1-Bromide is 248.1 . . It is soluble in DMSO, DCM, DMF .Aplicaciones Científicas De Investigación
PROTAC Linker
Mal-PEG1-Bromide is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Bioconjugation
Mal-PEG1-Bromide contains a maleimide group that can react with a thiol group to form a covalent bond . This property enables the connection of a biomolecule with a thiol, making it useful in bioconjugation applications .
Nucleophilic Substitution Reactions
The bromide (Br) in Mal-PEG1-Bromide is a very good leaving group for nucleophilic substitution reactions . This makes it a valuable tool in organic synthesis, where such reactions are commonly used to create a wide variety of chemical compounds .
Drug Development
The ability of Mal-PEG1-Bromide to form PROTACs has significant implications in drug development . By selectively degrading disease-causing proteins, PROTACs offer a novel therapeutic approach that could potentially treat a wide range of diseases .
Protein Research
The use of Mal-PEG1-Bromide in the synthesis of PROTACs can also aid in protein research . By degrading specific proteins, researchers can study their functions and interactions within a biological system .
Chemical Biology
Mal-PEG1-Bromide’s ability to form covalent bonds with thiols and participate in nucleophilic substitution reactions makes it a useful tool in chemical biology . It can be used to modify proteins or other biomolecules, enabling the study of their function and behavior in a biological context .
Mecanismo De Acción
Target of Action
Mal-PEG1-Bromide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain a thiol group and an E3 ubiquitin ligase . The thiol group is present in many biomolecules, and E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitin-proteasome system .
Mode of Action
The mode of action of Mal-PEG1-Bromide involves the formation of a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . PROTACs, like Mal-PEG1-Bromide, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
Mal-PEG1-Bromide exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a crucial pathway for the degradation of intracellular proteins. By targeting specific proteins for degradation, Mal-PEG1-Bromide can influence various biochemical pathways depending on the specific target protein.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXDIKYASQPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG1-Bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)


